molecular formula C12H10ClNS B2660080 3-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 1184524-48-8

3-[(4-Chlorophenyl)sulfanyl]aniline

Cat. No.: B2660080
CAS No.: 1184524-48-8
M. Wt: 235.73
InChI Key: BPPXVZXOUSFCSI-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]aniline is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfanyl (-S-) linked 4-chlorophenyl group at the meta position (Figure 1). Its molecular formula is C₁₂H₁₀ClNS, with a molecular weight of 235.73 g/mol (calculated).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPXVZXOUSFCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]aniline typically involves the reaction of 4-chlorothiophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-chlorothiophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 3-[(4-Chlorophenyl)sulfanyl]aniline, differing in substituent positions, functional groups, or oxidation states:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not reported C₁₂H₁₀ClNS 235.73 NH₂ at para, sulfanyl-linked 4-Cl-phenyl
4-[(4-Chlorophenyl)sulfonyl]aniline 7146-68-1 C₁₂H₁₀ClNO₂S 267.73 Sulfonyl (-SO₂-) instead of sulfanyl (-S-)
3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline Not reported C₁₃H₁₂ClNS 249.76 Methyl substituent on phenyl, Cl on aniline
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline 208038-97-5 C₁₂H₉ClN₂O₂S 280.73 Nitro (-NO₂) at position 5 on aniline
4-[(2-Chlorophenyl)sulfanyl]aniline 4726-27-6 C₁₂H₁₀ClNS 235.73 Cl at ortho position on phenyl
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline 1038510-00-7 C₁₃H₁₂ClNOS 265.76 Methoxy (-OCH₃) on phenyl

Key Observations :

  • Sulfonyl vs. Sulfanyl: Sulfonyl derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]aniline) exhibit higher polarity and molecular weight due to the oxidized sulfur, enhancing thermal stability but reducing solubility in nonpolar solvents .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline) decrease basicity of the aniline NH₂, while electron-donating groups (e.g., -OCH₃ in 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline) increase reactivity in electrophilic substitutions .

Physicochemical Properties

  • Sulfonyl analogs are more hydrophilic .
  • Thermal Stability : Sulfonyl derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]aniline) decompose at higher temperatures (~250–300°C) compared to sulfanyl analogs (~200°C) due to stronger S=O bonds .
  • Crystallinity: X-ray studies of related compounds (e.g., 4-[(4-Aminophenyl)sulfonyl]aniline) reveal planar aromatic systems with hydrogen-bonding networks involving NH₂ and sulfonyl groups, influencing packing efficiency .

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]aniline, with the chemical formula C13H12ClN2S and CAS Number 1184524-48-8, is a compound that belongs to the thiazole class. Its unique structural features, including a chlorophenyl group and a sulfanyl group attached to an aniline backbone, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The compound can be represented as follows:

3 4 Chlorophenyl sulfanyl aniline\text{3 4 Chlorophenyl sulfanyl aniline}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have demonstrated its efficacy against various human tumor cell lines, including breast and lung cancers. The compound appears to induce apoptosis in cancer cells through modulation of specific signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values indicating significant anticancer activity:

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)
MCF-725.0
A54930.5

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors that play crucial roles in disease pathways. For instance, docking studies have suggested that this compound can effectively bind to the active sites of certain kinases involved in cancer progression.

Figure 1: Docking Interaction with PI3Kα
Docking Interaction (Illustrative purposes only)

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions between 4-chlorothiophenol and aniline. This process is often conducted in the presence of a base like sodium hydroxide in solvents such as ethanol or methanol at elevated temperatures. The reaction conditions are critical for achieving high yields and purity.

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